molecular formula C15H13FO3 B13398241 4-(Benzyloxy)-3-fluoro-2-methylbenzoic acid

4-(Benzyloxy)-3-fluoro-2-methylbenzoic acid

Cat. No.: B13398241
M. Wt: 260.26 g/mol
InChI Key: VYXMWCROVRCTJD-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-fluoro-2-methylbenzoic acid is an organic compound with a complex structure that includes a benzyloxy group, a fluoro substituent, and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-fluoro-2-methylbenzoic acid typically involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide, followed by further functionalization to introduce the fluoro and methyl groups . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the benzylation process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-fluoro-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the fluoro substituent, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaOCH3 in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinones, while reduction can produce the corresponding alcohols.

Scientific Research Applications

4-(Benzyloxy)-3-fluoro-2-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Benzyloxy)-3-fluoro-2-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C15H13FO3

Molecular Weight

260.26 g/mol

IUPAC Name

3-fluoro-2-methyl-4-phenylmethoxybenzoic acid

InChI

InChI=1S/C15H13FO3/c1-10-12(15(17)18)7-8-13(14(10)16)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18)

InChI Key

VYXMWCROVRCTJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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